![molecular formula C22H17N3O6S2 B2763090 methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111010-18-4](/img/no-structure.png)
methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C22H17N3O6S2 and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Properties
A pivotal study by Markosyan et al. (2008) explores the synthesis of thiazoloquinazoline derivatives, highlighting their inhibitory effects on brain monoamine oxidase (MAO) and antitumor activities against Ehrlich ascites carcinoma (EAC) and sarcoma 180. This research underscores the compound's potential in developing treatments targeting neurological disorders and cancer (Markosyan et al., 2008).
Antimicrobial and Antitumor Evaluation
Further expanding on the compound's utility, Velikorodov et al. (2016) and Pokhodylo et al. (2019) provide insights into its functionalization and subsequent application in synthesizing derivatives with promising biological activities, including antimicrobial and potential antitumor effects (Velikorodov et al., 2016); (Pokhodylo et al., 2019).
Synthetic Chemotherapy Agents
Kadoya et al. (1976) delve into the synthesis of thiazoloquinoline derivatives, demonstrating their superior antimicrobial efficacy compared to existing treatments. This work emphasizes the chemical's potential in advancing antibiotic therapies (Kadoya et al., 1976).
Molecular Modifications and Biological Impacts
Research by Tiwari et al. (2018) and others explores molecular modifications to enhance the compound's biological activities. These modifications aim at developing novel therapeutic agents with potent antibacterial, antifungal, and antitumor activities, showcasing the compound's versatile applicability in drug discovery and development (Tiwari et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 2-amino-4-(ethoxycarbonyl)benzoic acid with 2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid, followed by cyclization with 2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride and subsequent esterification with methyl chloroformate." "Starting Materials": [ "2-amino-4-(ethoxycarbonyl)benzoic acid", "2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid", "2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(ethoxycarbonyl)benzoic acid with 2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid.", "Step 2: Cyclization of the intermediate with 2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylic acid chloride.", "Step 3: Esterification of the intermediate with methyl chloroformate in the presence of a base such as TEA to form the final product, methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate." ] } | |
CAS番号 |
1111010-18-4 |
分子式 |
C22H17N3O6S2 |
分子量 |
483.51 |
IUPAC名 |
methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C22H17N3O6S2/c1-3-31-21(29)11-4-7-13(8-5-11)23-19(27)16-17-24-18(26)14-9-6-12(20(28)30-2)10-15(14)25(17)22(32)33-16/h4-10H,3H2,1-2H3,(H,23,27)(H,24,26) |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



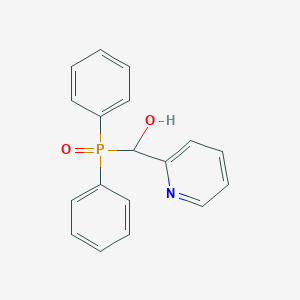
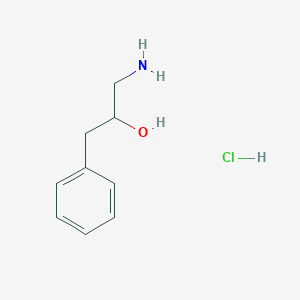
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
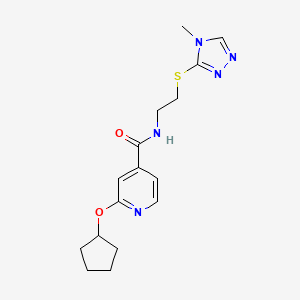
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)
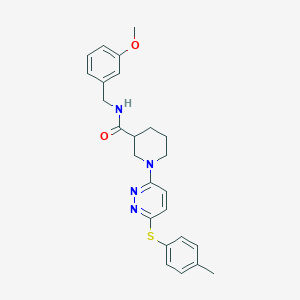
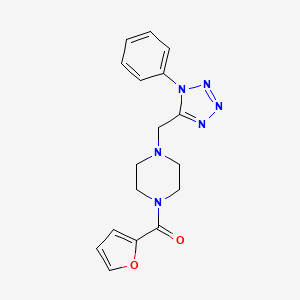
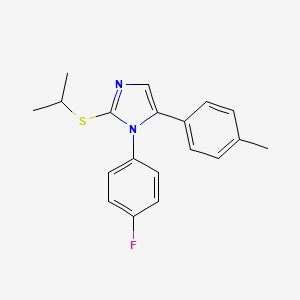
![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)
![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)